4,4'-Iminodibenzamidine falls under the category of imidazolidines and is classified as a biologically active small molecule. Its chemical formula is , and it has a molecular weight of approximately 224.26 g/mol. The compound is often utilized in pharmacological studies due to its ability to interact with biological targets.
The synthesis of 4,4'-Iminodibenzamidine can be achieved through several methods, primarily involving the reaction between benzamidine derivatives. One common synthetic route involves the following steps:
The molecular structure of 4,4'-Iminodibenzamidine features:
ZQFZQKXQJZQYTR-UHFFFAOYSA-N
c1ccc(cc1)N=C(N)c2ccc(cc2)N=C(N)
4,4'-Iminodibenzamidine participates in several chemical reactions, primarily due to its reactive amidine groups:
The mechanism of action of 4,4'-Iminodibenzamidine primarily involves its role as an enzyme inhibitor:
The physical and chemical properties of 4,4'-Iminodibenzamidine include:
4,4'-Iminodibenzamidine has diverse scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0